N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety, a nitropyrazole group, and a pyrimidine ring. This compound is identified by the CAS number 1001607-76-6 and has a molecular weight of 354.326 g/mol. Its molecular formula is and it is often used in scientific research due to its potential biological activities and applications in medicinal chemistry .
This compound can be sourced from various chemical suppliers and databases specializing in organic compounds. It falls under the classification of nitrogen-containing heterocycles, specifically pyrimidines and pyrazoles, which are known for their diverse biological activities. The presence of the benzodioxole structure also adds to its pharmacological significance, as this moiety is often associated with various therapeutic effects .
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:
Common reagents used in these reactions include various bases, acids, and coupling agents that facilitate the formation of the desired product under controlled conditions .
The compound's structure can be represented by its SMILES notation: CC1=NC(=CC(=N1)C(Cc2ccc3c(c2)OCO3)=O)C(NCc4ccc(cc4)C(=O)N)=O
. The molecular structure features:
The compound is achiral, which simplifies its synthesis and application in biological systems .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound for further research or therapeutic applications .
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific biological targets:
These mechanisms highlight its potential as a therapeutic agent in various diseases .
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine include:
Property | Value |
---|---|
Molecular Weight | 354.326 g/mol |
Molecular Formula | |
Log P | 2.448 |
Polar Surface Area | 94.3 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
These properties are crucial for understanding the compound's solubility, bioavailability, and interaction with biological systems .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific applications:
The ongoing research into this compound aims to elucidate its full range of biological activities and therapeutic potentials .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: